molecular formula C18H18N2O5S B12482643 Methyl 6-methyl-2-{[(3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 6-methyl-2-{[(3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12482643
M. Wt: 374.4 g/mol
InChI Key: LYVSOLGZQKZYRX-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-{[(3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene core, a nitrophenyl group, and a carboxylate ester

Preparation Methods

The synthesis of Methyl 6-methyl-2-{[(3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a nitro group is added to a phenyl ring.

    Formation of the Carboxylate Ester: The carboxylate ester can be formed through an esterification reaction involving a carboxylic acid and an alcohol.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Methyl 6-methyl-2-{[(3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. For example, the nitro group can be substituted with other groups through nucleophilic aromatic substitution.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could lead to the formation of a carboxylic acid.

Scientific Research Applications

Methyl 6-methyl-2-{[(3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be studied for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: Benzothiophene derivatives are known for their electronic properties, making them useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions, particularly those involving nitro and amino groups.

Mechanism of Action

The mechanism of action of Methyl 6-methyl-2-{[(3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the benzothiophene core can interact with hydrophobic regions of proteins. These interactions can modulate the activity of the target proteins and lead to therapeutic effects.

Comparison with Similar Compounds

Methyl 6-methyl-2-{[(3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives, such as:

    Methyl 6-methyl-2-{[(4-morpholinylcarbonyl)phenyl]carbamothioyl}amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound has a similar structure but contains a morpholinylcarbonyl group instead of a nitrophenyl group.

    6-Methyl-2-{3-[4-(morpholine-4-carbonyl)-phenyl]-thioureido}-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester: This compound also has a similar benzothiophene core but with different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

IUPAC Name

methyl 6-methyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H18N2O5S/c1-10-6-7-13-14(8-10)26-17(15(13)18(22)25-2)19-16(21)11-4-3-5-12(9-11)20(23)24/h3-5,9-10H,6-8H2,1-2H3,(H,19,21)

InChI Key

LYVSOLGZQKZYRX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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